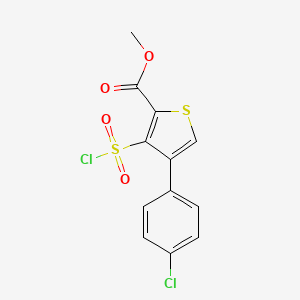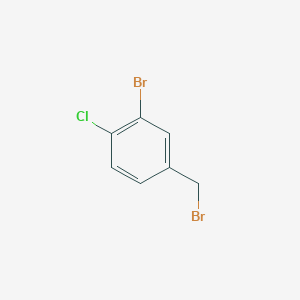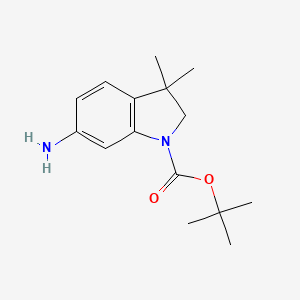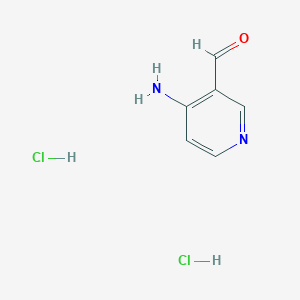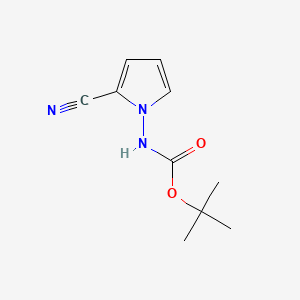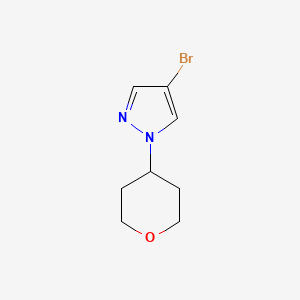
1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride
Übersicht
Beschreibung
1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride (BPTQH) is a novel compound synthesized in the laboratory that has been studied for its potential therapeutic applications in a variety of medical conditions. BPTQH is a member of the quinazoline family, which is composed of compounds with a nitrogen-containing heterocyclic ring structure. BPTQH has a unique structure that includes a nitrogen-containing heterocyclic ring and a benzyl group attached to the nitrogen atom. BPTQH has been studied for its ability to interact with various receptors and enzymes, making it a promising therapeutic agent for a variety of medical conditions.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral applications. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with notable efficacy . The piperazine moiety present in the compound is known to contribute to antiviral activity, suggesting potential research applications in developing new antiviral agents.
Anti-inflammatory Studies
The indole scaffold, which is similar in structure to the compound , is known for its anti-inflammatory properties. Research could explore the anti-inflammatory potential of this compound, particularly in the context of chronic inflammation and related diseases .
Anticancer Investigations
Indole derivatives are also recognized for their anticancer activities. The compound’s structural features may interact with various cellular targets, offering a research avenue for novel anticancer therapies. Its potential to bind with high affinity to multiple receptors could be pivotal in cancer research .
Antimicrobial and Antibacterial Applications
Piperazine derivatives have demonstrated good antibacterial activity. The compound could be synthesized and characterized for its efficacy against bacterial strains, contributing to the search for new antibacterial agents .
Antitubercular Agent Development
Compounds with a piperazine moiety have been synthesized as antitubercular agents against the H37Rv strain of Mycobacterium tuberculosis. The compound could be investigated for its potential application in treating tuberculosis .
Antidiabetic Research
Indole derivatives have shown antidiabetic activity, which could be an interesting research area for this compound. Its potential to modulate biological pathways related to diabetes could lead to the development of new antidiabetic medications .
Neurodegenerative Disease Research
Given the piperazine component’s presence in treatments for Parkinson’s and Alzheimer’s disease, this compound could be explored for its therapeutic potential in neurodegenerative disease research. It may offer insights into the development of drugs for these conditions .
Psychoactive Substance Analysis
The compound’s structure suggests it could have psychoactive properties. Research could focus on understanding its psychoactive effects, which might contribute to the development of new treatments for mental health disorders or provide insights into the mechanisms of psychoactive substances .
Eigenschaften
IUPAC Name |
1-benzyl-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O.ClH/c24-19-21-13-16-17(22-11-9-20-10-12-22)7-4-8-18(16)23(19)14-15-5-2-1-3-6-15;/h1-8,20H,9-14H2,(H,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJCAUBGVAPJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride | |
CAS RN |
1246738-35-1 | |
| Record name | 2(1H)-Quinazolinone, 3,4-dihydro-1-(phenylmethyl)-5-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




